Sodium 2-nitrobenzene-1-sulfinate
Description
Properties
Molecular Formula |
C6H5NNaO4S |
|---|---|
Molecular Weight |
210.17 g/mol |
InChI |
InChI=1S/C6H5NO4S.Na/c8-7(9)5-3-1-2-4-6(5)12(10)11;/h1-4H,(H,10,11); |
InChI Key |
SNHAYLTWOHBQBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)O.[Na] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2-nitrobenzene-1-sulfinate can be synthesized through several methods. One common approach involves the sulfonation of 2-nitrobenzene using sulfur dioxide and a suitable base, such as sodium hydroxide. The reaction typically proceeds under controlled temperature and pressure conditions to ensure the formation of the desired sulfinate salt .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes utilize advanced equipment to maintain precise reaction conditions, ensuring high yield and purity of the final product. The use of continuous flow reactors and automated control systems is common in industrial production .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-nitrobenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form amines or other reduced sulfur compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or neutral conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines or thiols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Sodium 2-nitrobenzene-1-sulfinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 2-nitrobenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its sulfonate group can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction or oxidation. These properties make it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Structural Isomers and Derivatives
a) Sodium 4-Hydroxy-3-Nitrobenzene-1-Sulfinate (CAS 1538436-75-7)
- Structural Differences : The nitro group is at position 3, and a hydroxyl (-OH) group is present at position 3.
- Implications :
b) Sodium 2-Methylprop-2-ene-1-Sulphonate (CAS 1561-92-8)
- Structural Differences : Features a sulfonate (-SO₃⁻Na⁺) group attached to a methylpropene backbone instead of a nitrobenzene ring.
- Implications :
c) 2-Amino-3-Ethyl-3H-Benzothiazole-3-Iodide, Toluene-4-Sulfonate Sodium Salt
- Structural Differences : Combines a benzothiazole ring with a sulfonate group and an iodine substituent.
- Implications: Electronic Effects: The electron-withdrawing nitro group in the target compound contrasts with the electron-donating amino group in this derivative, affecting redox behavior and ligand properties .
Functional Group Comparison
Physicochemical and Reactivity Trends
- Thermal Stability: Nitro groups generally reduce thermal stability compared to methoxy or hydroxy substituents (e.g., sodium 4-methoxybenzoate in ). The target compound may decompose at lower temperatures than its non-nitro analogs .
- Solubility: Nitrobenzene derivatives exhibit lower solubility in polar solvents than hydroxy- or amino-substituted analogs. For example, the hydroxylated derivative in is likely more water-soluble .
- Hazard Profile : While direct data is unavailable, nitroaromatic compounds often pose risks of explosivity or toxicity under specific conditions, contrasting with sulfonates like Sodium 2-methylprop-2-ene-1-sulphonate, which prioritize handling precautions for skin/eye contact .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
